![molecular formula C19H21ClN6O B11154015 (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B11154015.png)
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone
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Overview
Description
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridoindole core with a tetrazole and cyclohexylmethanone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridoindole Core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a chlorinated precursor.
Introduction of the Tetrazole Group: This step involves the reaction of the pyridoindole intermediate with a tetrazole-forming reagent, such as sodium azide and an appropriate nitrile.
Attachment of the Cyclohexylmethanone Moiety: This final step involves the reaction of the tetrazole-substituted pyridoindole with a cyclohexylmethanone derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. In particular, derivatives of tetrazole have been shown to possess potent activity against various bacterial strains. For instance, studies have demonstrated that certain tetrazole-containing compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli . The presence of the pyrido[4,3-b]indole moiety in the compound may enhance its efficacy due to structural similarities with known antimicrobial agents.
1.2 Antiparasitic Potential
The compound's structural features suggest potential applications in treating parasitic infections. Research on related tetrazole derivatives has shown promising results against Leishmania species and Entamoeba histolytica, indicating that similar compounds could be effective in antiparasitic therapies . The combination of the pyrido[4,3-b]indole framework with tetrazole could provide a synergistic effect against these pathogens.
Pharmacological Insights
2.1 Neuropharmacology
The pyrido[4,3-b]indole scaffold is known for its neuroprotective and psychoactive properties. Compounds with this structure have been investigated for their potential in treating neurological disorders such as depression and anxiety. The incorporation of the tetrazole group may enhance the binding affinity to neurotransmitter receptors, suggesting a role in modulating neurochemical pathways .
2.2 Anti-inflammatory Effects
Preliminary studies suggest that compounds similar to (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. The presence of specific functional groups (like the chloro substituent) can significantly influence biological activity. For example:
Functional Group | Impact on Activity |
---|---|
Chloro group | Increases lipophilicity and receptor binding affinity |
Tetrazole ring | Enhances antimicrobial and antiparasitic activity |
Cyclohexyl moiety | Potentially improves bioavailability |
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of compounds structurally related to this compound:
- Study on Antimicrobial Efficacy : A series of tetrazole derivatives were synthesized and screened against various bacterial strains. Compounds exhibited minimal inhibitory concentration values ranging from 23.40 to 46.87 μg/mL against resistant strains .
- Neuropharmacological Assessment : Research indicated that pyrido[4,3-b]indoles possess anxiolytic properties in animal models, suggesting potential for development into therapeutic agents for anxiety disorders .
Mechanism of Action
The mechanism of action of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Lysine compound with 4-(2’,4’-di-fluoro-1,1’-biphenyl-4-yl)-2-methyl-4-oxobutanoic acid:
Uniqueness
What sets (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone apart is its unique combination of structural features. The presence of a pyridoindole core, a tetrazole group, and a cyclohexylmethanone moiety provides a distinct set of chemical and biological properties that are not found in simpler compounds like ethyl acetoacetate.
Biological Activity
The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15ClN2O2
- Molecular Weight : 278.73 g/mol
- CAS Number : 63277-56-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit significant activity in the following areas:
- Antiproliferative Activity :
- Receptor Binding :
- Inhibition of Enzymatic Activity :
Biological Activity Data
Activity Type | Observed Effect | Reference |
---|---|---|
Antiproliferative | GI50: 29 nM - 78 nM | |
EGFR Inhibition | IC50: 68 - 89 nM | |
GPCR Interaction | Modulates intracellular signaling |
Case Studies
Several studies have highlighted the biological activity of the compound:
-
Anticancer Studies :
- A study investigated the efficacy of the compound against various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The most active derivatives were further explored for their structure-activity relationship (SAR), indicating that modifications at specific positions could enhance potency .
- In Vivo Studies :
- Mechanistic Insights :
Properties
Molecular Formula |
C19H21ClN6O |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[1-(tetrazol-1-yl)cyclohexyl]methanone |
InChI |
InChI=1S/C19H21ClN6O/c20-13-4-5-16-14(10-13)15-11-25(9-6-17(15)22-16)18(27)19(7-2-1-3-8-19)26-12-21-23-24-26/h4-5,10,12,22H,1-3,6-9,11H2 |
InChI Key |
RJWLZCVQVTXVQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)Cl)N5C=NN=N5 |
Origin of Product |
United States |
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